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Compound of Interest

Compound Name: Butoconazole Impurity 9

CAS No.: 98011-62-2

Cat. No.: B601251

Get Quote

Executive Summary & Chemical Identity[1][2][3][4]
Butoconazole Impurity 9 (identified as 1-chloro-4-(4-chlorophenyl)but-2-ene) is a critical

process-related impurity found in the synthesis of Butoconazole Nitrate.[1][2] It arises primarily

from the dehydration of the key chlorohydrin intermediate, 1-chloro-4-(4-chlorophenyl)butan-2-

ol, during the API manufacturing process.[1][2]

Understanding the formation and synthesis of this impurity is essential for establishing critical

process parameters (CPPs) during the activation of the hydroxyl group (typically with thionyl

chloride or methanesulfonyl chloride) where elimination competes with substitution.[1][2]
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Property Detail

Common Name Butoconazole Impurity 9

Chemical Name (E/Z)-1-chloro-4-(4-chlorophenyl)but-2-ene

CAS Number 98011-62-2 (Generic for isomer mix)

Molecular Formula C₁₀H₁₀Cl₂

Molecular Weight 201.10 g/mol

Origin

Acid-catalyzed dehydration or thermal

elimination of the chlorohydrin intermediate.[1]

[2][3]

Classification Process Impurity (Degradation/Side-reaction)

Retrosynthetic Analysis & Strategy
The synthesis of Impurity 9 is best approached by mimicking the failure mode of the parent

process.[1] The parent API, Butoconazole, is constructed on a butyl backbone derived from the

reaction of a Grignard reagent with epichlorohydrin. Impurity 9 represents the "water-loss"

product of this backbone.[1][2]

Strategic Logic:

Precursor Assembly: Construct the C10 backbone via a Grignard reaction between 4-

chlorobenzyl chloride and epichlorohydrin.[1][2] This yields the stable alcohol intermediate.[1]

Controlled Degradation (Synthesis of Impurity): Subject the purified alcohol intermediate to

thermodynamic elimination conditions (acid catalysis with azeotropic water removal) to force

the formation of the alkene (Impurity 9).[1][2]
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Figure 1: Retrosynthetic logic showing the derivation of Impurity 9 from the primary process

precursors.[1][2]

Detailed Synthesis Protocol
Step 1: Synthesis of Intermediate (1-chloro-4-(4-
chlorophenyl)butan-2-ol)
This step establishes the carbon skeleton.[1][2] The reaction must be kept cold to prevent

premature elimination or polymerization.[1]

Reagents:

4-Chlorobenzyl chloride (1.0 eq)[1][2]

Magnesium turnings (1.1 eq)[1][2]

Epichlorohydrin (1.2 eq)[1][2]

Diethyl ether or THF (Anhydrous)[1][2]

Iodine (catalytic crystal)[1][2]

Protocol:

Grignard Formation: In a dry 3-neck flask under nitrogen, activate Mg turnings with a crystal

of iodine. Add a small portion of 4-chlorobenzyl chloride in ether to initiate the reaction

(exothermic).[1][2] Add the remaining benzyl chloride dropwise, maintaining a gentle reflux.

Stir for 1 hour after addition.

Epoxide Opening: Cool the Grignard solution to -20°C. Add epichlorohydrin dropwise over 45

minutes. The low temperature is critical to favor the opening of the epoxide ring over direct

displacement of the chloride.[1]

Quench: Allow the mixture to warm to 0°C and quench slowly with saturated NH₄Cl solution.

Workup: Extract with Ethyl Acetate (3x). Wash organics with brine, dry over Na₂SO₄, and

concentrate.
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Purification: Purify via silica gel chromatography (Hexane:EtOAc 90:10) to isolate the alcohol

as a colorless oil.[1]

Step 2: Synthesis of Impurity 9 (Dehydration)
This step intentionally forces the elimination reaction that is usually suppressed in the API

process.[1]

Reagents:

1-chloro-4-(4-chlorophenyl)butan-2-ol (from Step 1)[1][2]

p-Toluenesulfonic acid (pTsOH) monohydrate (0.1 eq)[1][2]

Toluene (Solvent)[1][2]

Protocol:

Setup: Dissolve the alcohol intermediate (10 g) in Toluene (100 mL) in a round-bottom flask

equipped with a Dean-Stark trap and reflux condenser.

Reaction: Add pTsOH (0.85 g) and heat the mixture to reflux (approx. 110°C).

Monitoring: Monitor water collection in the trap. The reaction is typically complete within 2-4

hours when TLC shows consumption of the polar alcohol spot and appearance of a non-

polar spot (Rf ~0.8 in Hexane:EtOAc 9:1).[1][2]

Workup: Cool to room temperature. Wash the toluene layer with saturated NaHCO₃ (to

remove acid) and then brine.[1][2]

Isolation: Dry over MgSO₄ and concentrate under reduced pressure.

Purification: The crude oil contains a mixture of E/Z isomers.[1] Purify via flash column

chromatography using 100% Hexane or Hexane:DCM (95:5) to obtain Impurity 9 as a pale

yellow oil.[1]

Reaction Mechanism & Pathway Visualization[3]
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The formation of Impurity 9 follows an E1 or E2 elimination mechanism depending on the

conditions.[1] Under acidic conditions (pTsOH), it proceeds via an E1 mechanism involving a

carbocation intermediate, leading to the thermodynamically stable internal alkene (Zaitsev

product).[1]

Step 1: Protonation Step 2: Elimination
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Figure 2: Mechanistic pathway of acid-catalyzed dehydration yielding Impurity 9.[1][2]

Analytical Characterization
To validate the synthesis of Impurity 9, the following analytical data should be observed. This

distinguishes it from the parent alcohol and other potential regioisomers.[1]
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Technique
Expected Signal /
Characteristic

Interpretation

HPLC (Reverse Phase)
RRT ~1.5 - 1.8 (relative to

Butoconazole)

The loss of the hydroxyl group

makes Impurity 9 significantly

more hydrophobic (non-polar)

than the parent or the alcohol

precursor.[1][2]

¹H NMR (CDCl₃) δ 5.6 - 5.9 ppm (Multiplet, 2H)
Diagnostic signals for vinylic

protons (-CH=CH-).[1][2]

¹H NMR (CDCl₃) δ 4.0 - 4.1 ppm (Doublet, 2H)

Chloromethyl protons (Cl-

CH₂-), shifted downfield due to

the adjacent double bond.[1][2]

Mass Spectrometry (ESI) m/z 200, 202, 204

Molecular ion cluster [M]+

showing characteristic isotope

pattern for two chlorine atoms

(Cl₃₅/Cl₃₇).[1][2]

IR Spectroscopy ~1650 cm⁻¹

Weak C=C stretch, absence of

broad O-H stretch at 3400

cm⁻¹.

Control Strategy in API Manufacturing
Impurity 9 is a "Process-Related Impurity."[1][2] Its presence in the final Butoconazole Nitrate

API indicates a lack of control during the chlorination step (conversion of alcohol to chloride) or

excessive thermal stress.[1]

Mitigation Tactics:

Temperature Control: During the reaction of the alcohol with thionyl chloride (SOCl₂),

maintain temperatures below 5°C to suppress elimination.[1]

Base Selection: If using methanesulfonyl chloride (MsCl), ensure the base (e.g.,

Triethylamine) is added slowly to prevent localized heating and E2 elimination.[1]
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Acidity: Avoid prolonged exposure of the alcohol intermediate to strong Lewis acids without

cooling.[1]
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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